molecular formula C10H12ClNO2 B2982071 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one CAS No. 201024-66-0

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one

Cat. No. B2982071
CAS RN: 201024-66-0
M. Wt: 213.66
InChI Key: SOSMHGHRFZWGPP-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one” is a type of oxazolone, which is a class of compounds that have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds . Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .


Synthesis Analysis

The synthesis of oxazolones, including “this compound”, often involves the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters . This process is typically catalyzed by a chiral squaramide . The result is diverse highly functionalized γ-keto esters bearing a C2-oxazolone at the α-position .


Chemical Reactions Analysis

Oxazolones, including “this compound”, have been used in a variety of chemical reactions. For instance, they have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .

Scientific Research Applications

Synthesis and Structural Analysis

2-(Chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one is a compound involved in the synthesis of complex heterocyclic structures. For instance, it can undergo radical-initiated intramolecular cyclization to form fused oxazapolycyclic skeletons, contributing to the development of novel compounds with unique photophysical properties. Such compounds exhibit strong blue emission in solvents like dichloromethane, indicating potential applications in materials science, especially in the development of new luminescent materials (Petrovskii et al., 2017).

Photophysical Properties Modification

The compound is also relevant in modifying the spectroscopic properties of related benzothiazole fluorophores. Halogen-substituted derivatives, including those related to this compound, demonstrate blue-shifted electronic absorption and emission maxima. This indicates the compound's role in designing fluorophores with tunable fluorescence properties, which is crucial for applications in bioimaging and molecular probes (Misawa et al., 2019).

Molecular Structure and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations on related compounds offer insights into their molecular structure, spectroscopic characterization, and electronic properties. Such studies help in understanding the electron distribution, molecular stability, and reactivity, which are essential for tailoring compounds for specific scientific applications (Wazzan et al., 2016).

properties

IUPAC Name

2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-1,3-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSMHGHRFZWGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(O2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201024-66-0
Record name 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
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